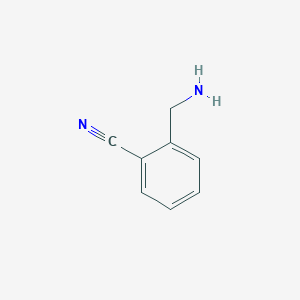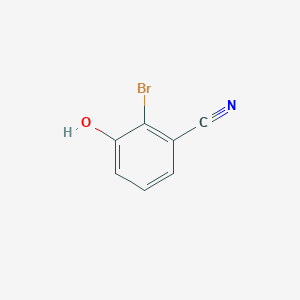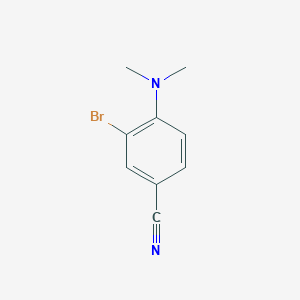
3-Bromo-4-(dimethylamino)benzonitrile
描述
Synthesis Analysis
The synthesis of compounds related to 3-Bromo-4-(dimethylamino)benzonitrile involves various procedures that are precursors to the development of more complex structures. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is detailed, which is a precursor for creating graphene nanoribbons with controlled edge morphology . Another study demonstrates the lithiation of the dimer of 3-bromo-6-dimethylamino-1-azafulvene, which serves as a formal equivalent of 4-lithiopyrrole-2-carboxaldehyde, leading to the synthesis of substituted pyrrole-2-carboxaldehydes . These synthetic pathways are crucial for the development of novel compounds with potential applications in various fields.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Bromo-4-(dimethylamino)benzonitrile has been characterized using different techniques. X-ray diffraction was used to determine the crystal structure of 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline, revealing that it crystallizes in the monoclinic crystal system with two independent molecules in the asymmetric unit . Additionally, the Z/E isomerism of a related compound, 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, was investigated, showing that the Z isomer is more stable than the E isomer due to stronger intermolecular interactions .
Chemical Reactions Analysis
The chemical reactions involving compounds with the dimethylamino and bromo substituents on a benzene ring are diverse. The Knoevenagel condensation reaction is one such example, where 4-(dimethylamino)benzaldehyde reacts with 2-(2,4,6-tribromophenyl)acetonitrile to yield Z and E isomers of a complex acrylonitrile . These reactions are significant for the synthesis of various isomers and derivatives, which can have different physical and chemical properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the presence of bromo and dimethylamino groups can affect the density and stability of the crystal packing, as seen in the Z and E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile . The intermolecular interactions, such as Br...N and Br...Br, play a crucial role in the formation of layers or chains within the crystal structure, which in turn impacts the compound's stability and reactivity. These properties are essential for understanding the behavior of these compounds under different conditions and for their potential use in various applications.
科学研究应用
Chemical Oscillations in Reactions
The compound 3-bromo-4-(N,N-dimethylamino)benzoic acid, closely related to 3-Bromo-4-(dimethylamino)benzonitrile, has been identified in studies exploring the bromination and oxidation reactions of aromatic compounds by acidic bromate. Such reactions exhibit transient oscillations, and the presence of this compound significantly influences the reaction dynamics (Bell & Wang, 2015).
Photoinduced Charge Transfer
Research on 4-(N,N-Dimethylamino)benzonitrile (DMABN) has focused on its role in photoinduced charge transfer processes. Studies have investigated the dynamics of charge transfer upon photoexcitation, revealing insights into the early events and the internal conversion mechanisms involved (Kochman, Tajti, Morrison, & Miller, 2015).
Structural Studies and Isomerism
The Z/E isomerism of related compounds, such as 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, has been analyzed using X-ray diffraction and density functional theory (DFT) calculations. These studies provide insights into the structural properties and stability of different isomers (Tammisetti, Kosilkin, Guzei, Khrustalev, Dalton, & Timofeeva, 2018).
Multimode Charge-Transfer Dynamics
In-depth analyses of the charge-transfer dynamics in DMABN have been conducted using techniques like ultraviolet femtosecond stimulated Raman spectroscopy. These studies examine the intramolecular charge transfer process, focusing on the dynamics along various vibrational coordinates (Rhinehart, Challa, & McCamant, 2012).
Theoretical Investigations
Theoretical studies have been conducted to understand the behavior of DMABN in excited states, particularly focusing on amino group twisting and wagging reaction paths. These studies provide insights into the potential energy profiles and the relevance of these reaction coordinates in charge transfer processes (Sudholt, Sobolewski, & Domcke, 1999).
Reaction Dynamics in Supercritical Fluids
The dynamics of charge-transfer state formation of DMABN in supercritical fluids have been investigated, highlighting the role of the solvent environment in facilitating these processes. These studies use techniques like time-correlated single-photon counting to measure reaction rates (Kajimoto, Nayuki, & Kobayashi, 1993).
属性
IUPAC Name |
3-bromo-4-(dimethylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-12(2)9-4-3-7(6-11)5-8(9)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGWOEVSFRVEBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625965 | |
| Record name | 3-Bromo-4-(dimethylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(dimethylamino)benzonitrile | |
CAS RN |
348640-88-0 | |
| Record name | 3-Bromo-4-(dimethylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

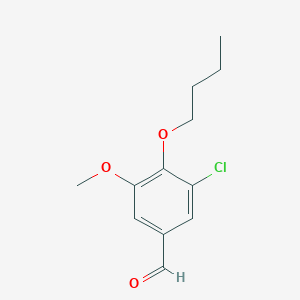
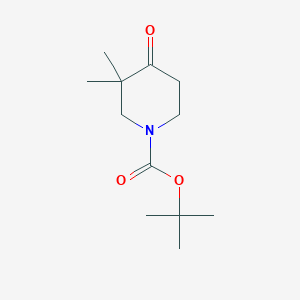
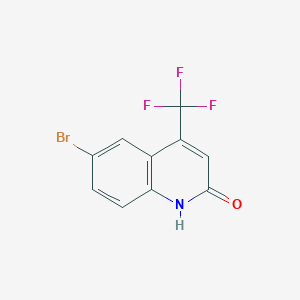
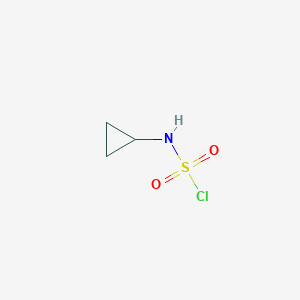
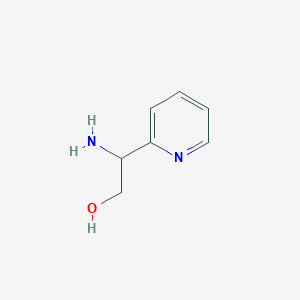


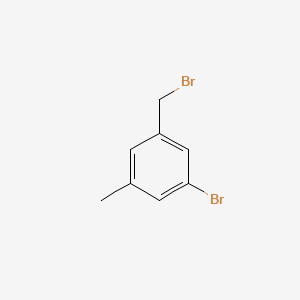

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)
